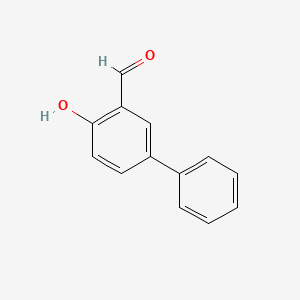

2-Hydroxy-5-phenylbenzaldehyde

Beschreibung

Evolution of Research Interest in the Compound

Research into 2-Hydroxy-5-phenylbenzaldehyde has evolved considerably since its early preparations. One of the initial documented methods for its synthesis was the Duff reaction, which involves the formylation of phenols. A 1945 study reported a good yield of this compound by applying this reaction to p-hydroxybiphenyl using hexamethylenetetramine. uni.edu Later, in the 1970s, processes were developed for preparing various 2-hydroxybenzoic aldehydes, including the title compound, from corresponding phenols. google.com

The synthetic utility of this compound has expanded with the advent of modern cross-coupling reactions. More recent research has demonstrated its efficient synthesis via the Suzuki coupling reaction, starting from 5-bromo-2-hydroxybenzaldehyde and phenylboronic acid. mdpi.comnih.gov This palladium-catalyzed approach represents a significant advancement, offering a versatile route to the compound. mdpi.com

Beyond its synthesis, the research focus has shifted towards its application as a versatile building block. Studies from the early 2010s show its use as a precursor for synthesizing Schiff bases and 2-azetidinones, which were subsequently investigated for their biological activities. updatepublishing.comajrconline.org The compound's inherent chemical properties have also been harnessed, for instance, in its use as a fluorescent probe for the detection of amines and thiosemicarbazides. biosynth.com This demonstrates a clear progression from fundamental synthesis to the development of functional molecules with specific applications.

Interdisciplinary Relevance in Contemporary Chemical Sciences

The chemical reactivity of this compound, characterized by its hydroxyl and aldehyde functional groups, makes it a valuable intermediate in several fields of chemistry.

In organic synthesis , it serves as a key starting material for a variety of more complex molecules. A notable application is in the Knoevenagel condensation reaction with reagents like triethyl phosphonoacetate to produce fluorescent coumarins. mdpi.comnih.gov It is also a foundational component for creating a range of Schiff base derivatives and heterocyclic compounds like 2-azetidinones. updatepublishing.com

The compound's scaffold is particularly relevant in medicinal chemistry . Its derivatives have been explored for a wide range of potential therapeutic uses. For example, Schiff bases derived from its iodinated form have shown antibacterial activity against various bacterial strains. updatepublishing.comajrconline.org Furthermore, it has been used as a precursor in the synthesis of compounds investigated for the treatment of hypertension and fibrosis google.com and metabolic disorders. google.com The structural motif is also present in the development of ligands for serotonin (B10506) receptors and as a basis for squalene (B77637) synthase inhibitors. nih.govacs.org

In the realm of analytical and materials chemistry , this compound functions as a fluorescent probe. biosynth.com Its reaction with certain analytes leads to a detectable fluorescent signal, making it useful for sensing applications. The synthesis of fluorescent coumarins from this aldehyde also highlights its contribution to the development of new photoactive materials. mdpi.comnih.gov

Furthermore, its structural framework is relevant to bioinorganic chemistry . A derivative of this compound was utilized in the total synthesis of 5-phenyl preacinetobactin, an analog of a siderophore used by the bacterium Acinetobacter baumannii for iron acquisition. nih.gov This line of research is crucial for developing novel strategies to combat bacterial infections. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₂ | google.combiosynth.com |

| Molecular Weight | 198.22 g/mol | biosynth.com |

| Appearance | Dark yellow crystals | google.com |

| Melting Point | 100-101 °C | google.com |

| Boiling Point | 330-335 °C | google.com |

| CAS Number | 1761-63-3 | biosynth.com |

Synthetic Approaches to this compound

| Method | Starting Material(s) | Key Reagents/Catalyst | Yield | Source |

| Duff Reaction | p-Hydroxybiphenyl | Hexamethylenetetramine, Glycerol-boric acid | Good | uni.edu |

| Phenol (B47542) Formylation | 2-Phenylphenol | Paraformaldehyde, Anhydrous MgCl₂, Triethylamine | 60% | google.com |

| Suzuki Coupling | 5-Bromo-2-hydroxybenzaldehyde, Phenylboronic acid | bis(triphenylphosphine)palladium(II) dichloride, Na₂CO₃·10H₂O | 69% | mdpi.comnih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-5-phenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUBSKHQFFCEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483067 | |

| Record name | 2-hydroxy-5-phenylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1761-63-3 | |

| Record name | 4-Hydroxy[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1761-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-5-phenylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Development

Utilization of Aromatic Precursors in Complex Synthesis

The construction of the 2-Hydroxy-5-phenylbenzaldehyde framework is predominantly achieved through synthetic strategies that involve the coupling or formylation of simpler aromatic precursors. These methods are foundational in organic synthesis and provide reliable pathways to the desired product. Key among these are the Suzuki-Miyaura cross-coupling reaction, the Reimer-Tiemann reaction, and the Duff reaction, each starting from distinct aromatic compounds.

Suzuki-Miyaura Cross-Coupling Reaction

A prominent and contemporary method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. google.com This reaction creates the central carbon-carbon bond between the two phenyl rings by coupling a halogenated salicylaldehyde (B1680747) with phenylboronic acid.

The typical aromatic precursors for this synthesis are 5-bromosalicylaldehyde (B98134) or 5-chloro-2-hydroxybenzaldehyde and phenylboronic acid. mdpi.comrsc.org The reaction is catalyzed by a palladium complex, with bis(triphenylphosphine)palladium(II) dichloride being a common choice. mdpi.com The process requires a base, such as sodium carbonate or potassium carbonate, and is generally carried out in a mixed solvent system under an inert atmosphere. mdpi.comrsc.org For instance, a reaction using 5-bromo-2-hydroxybenzaldehyde and phenylboronic acid with bis(triphenylphosphine)palladium(II) dichloride (2 mol%) as the catalyst, sodium carbonate decahydrate (B1171855) as the base, and a toluene:ethanol (B145695):water solvent mixture at 80 °C for 24 hours yielded the product at 69%. mdpi.com Another variation utilized a palladium nanoparticle catalyst grafted to graphene oxide (Pdnp-TPEPTA(L)-GO) with potassium carbonate as the base in a DMF:H2O solvent system at 80 °C. rsc.org

| Precursor 1 | Precursor 2 | Catalyst | Base | Solvent System | Temperature | Time (h) | Yield (%) | Reference |

| 5-bromosalicylaldehyde | Phenylboronic acid | Bis(triphenylphosphine)palladium(II) dichloride | Sodium carbonate decahydrate | Toluene:Ethanol:Water | 80 °C | 24 | 69 | mdpi.com |

| 5-bromosalicylaldehyde | Phenylboronic acid | Pdnp-TPEPTA(L)-GO | Potassium carbonate | DMF:H₂O | 80 °C | - | - | rsc.org |

| 5-chlorosalicylaldehyde | Phenylboronic acid | Pdnp-TPEPTA(L)-GO | Potassium carbonate | DMF:H₂O | 80 °C | - | - | rsc.org |

| 5-bromosalicylaldehyde | Phenylboronic acid | - | - | - | - | - | - | google.com |

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction provides an alternative route, starting from 4-phenylphenol. unigoa.ac.in This classic ortho-formylation method introduces an aldehyde group onto the phenol (B47542) ring. The reaction is conducted using chloroform (B151607) (CHCl₃) and a strong base, typically sodium hydroxide (B78521) (NaOH). unigoa.ac.in This process directly functionalizes the pre-existing biphenyl (B1667301) structure to yield this compound.

Duff Reaction

Another formylation method applicable for this synthesis is the Duff reaction. This approach utilizes p-hydroxybiphenyl (another name for 4-phenylphenol) as the aromatic precursor. dtic.mil The Duff reaction employs hexamethylenetetramine as the formylating agent in the presence of an acid, followed by hydrolysis, to install the aldehyde group ortho to the hydroxyl group, thereby forming the final product. dtic.mil

These synthetic pathways, originating from readily available aromatic precursors, highlight the core strategies in organic chemistry for constructing functionalized biaryl compounds like this compound.

Chemical Transformations and Derivative Chemistry

Research on Schiff Base Formation from 2-Hydroxy-5-phenylbenzaldehyde

This compound serves as a versatile precursor in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. These reactions are of significant interest due to the diverse applications of the resulting imines.

Synthesis and Structural Diversity of Imines

The synthesis of imines from this compound is typically achieved through condensation reactions with various primary amines. This process often involves refluxing equimolar amounts of the aldehyde and the respective amine in a suitable solvent, such as ethanol (B145695), sometimes with a catalytic amount of acid like acetic acid to facilitate the reaction. updatepublishing.comupdatepublishing.com The resulting Schiff bases exhibit structural diversity depending on the amine used in the synthesis.

For instance, the condensation of this compound with substituted aromatic amines yields a series of Schiff bases with varied electronic and steric properties. updatepublishing.comupdatepublishing.com The general structure of these imines features the characteristic azomethine group (-CH=N-), and their formation is confirmed through spectroscopic methods like IR and NMR spectroscopy. updatepublishing.com The structural variations can influence the compounds' chemical and biological properties.

Furthermore, the reactivity of the aldehyde group allows for the creation of more complex structures. For example, dinucleating ligands have been synthesized by reacting 2-hydroxy-5-methyl-3-phenylbenzaldehyde with diamines like 3,3'-diaminodiphenylsulfone. nih.gov This demonstrates the utility of substituted this compound derivatives in constructing elaborate molecular architectures.

The table below summarizes the synthesis of various imines derived from this compound and its derivatives.

| Aldehyde Precursor | Amine | Solvent | Reaction Conditions | Product Type | Ref. |

| 2-Hydroxy-3-iodo-5-phenylbenzaldehyde | Substituted aromatic amines | Methanol | Reflux with acetic acid catalyst | Schiff bases | updatepublishing.comupdatepublishing.com |

| 2-Hydroxy-5-methyl-3-phenylbenzaldehyde | 3,3'-Diaminodiphenylsulfone | Methanol | Stirred at room temperature with formic acid | Dinucleating ligand | nih.gov |

Cycloaddition Reactions for Heterocyclic Ring Systems (e.g., 2-Azetidinones)

The imines derived from this compound are valuable intermediates for the synthesis of various heterocyclic compounds, most notably 2-azetidinones (β-lactams). These four-membered cyclic amides are of significant interest due to their presence in many biologically active compounds.

The synthesis of 2-azetidinones from these Schiff bases is typically achieved through a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a base like triethylamine. updatepublishing.comupdatepublishing.comrjptonline.org The reaction is often carried out in an anhydrous solvent such as dioxane. updatepublishing.comrjptonline.org This cyclocondensation reaction leads to the formation of the β-lactam ring, a key structural motif in many antibiotics. derpharmachemica.com

For example, Schiff bases prepared from 2-hydroxy-3-iodo-5-phenylbenzaldehyde have been successfully converted into their corresponding 2-azetidinone derivatives. updatepublishing.comupdatepublishing.com The resulting products are characterized by the presence of the β-lactam ring, which can be identified through spectroscopic analysis.

The table below details the synthesis of 2-azetidinones from Schiff bases of this compound derivatives.

| Schiff Base Precursor | Reagents | Solvent | Reaction Conditions | Product | Ref. |

| Imine from 2-hydroxy-3-iodo-5-phenylbenzaldehyde and substituted aromatic amine | Chloroacetyl chloride, Triethylamine | Dry Dioxane | Stirred for 6 hours | 2-Azetidinone derivative | updatepublishing.com |

| Schiff base from various aryl amines and hydroxy benzaldehyde (B42025) | Chloroacetyl chloride, Triethylamine | Dioxane | Stirred for 14 hours at room temperature | 2-Azetidinone derivative | rjptonline.org |

Reductive Transformations to Secondary Amines

The imine bond in Schiff bases derived from this compound can be selectively reduced to form the corresponding secondary amines. This transformation is a valuable tool for creating a different class of compounds with potential applications in various fields.

A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). ajrconline.org This reagent is a selective reducing agent that can convert the azomethine group to an amine without affecting other functional groups that might be present in the molecule. The reaction is typically carried out in a suitable solvent, and the resulting secondary amines are characterized by the absence of the C=N stretching vibration in their IR spectra and the appearance of signals corresponding to the -CH₂-NH- group in their NMR spectra.

Research has demonstrated the successful reduction of Schiff bases synthesized from 2-hydroxy-3-iodo-5-phenylbenzaldehyde to their corresponding secondary amines using sodium borohydride. ajrconline.org This highlights a straightforward method for diversifying the chemical space accessible from this compound.

Condensation and Nucleophilic Addition Reactivity Studies

The aldehyde functional group in this compound is a key site for various chemical transformations, including condensation and nucleophilic addition reactions. chem960.com These reactions allow for the extension of the molecular framework and the introduction of new functional groups.

Condensation reactions are a cornerstone of the reactivity of this compound. A notable example is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds. For instance, its reaction with triethyl phosphonoacetate, catalyzed by piperidine (B6355638) in toluene, leads to the formation of coumarin (B35378) derivatives. mdpi.comnih.gov Similarly, condensation with ethyl benzoylacetate in the presence of piperidine yields 3-benzoyl-6-phenylcoumarin. nih.gov

The aldehyde group is also susceptible to nucleophilic addition. This reactivity is fundamental to many synthetic procedures, including the formation of the aforementioned Schiff bases via the addition of amines to the carbonyl carbon. nih.gov Other nucleophiles, such as Grignard reagents and organolithium compounds, can add to the aldehyde to form secondary alcohols. smolecule.com

Synthesis and Investigation of Coumarin Analogues

This compound is a valuable starting material for the synthesis of coumarin analogues, a class of compounds known for their diverse biological activities. d-nb.info The synthesis of these analogues often involves condensation reactions that form the characteristic coumarin heterocyclic system.

One common method is the Knoevenagel condensation. For example, reacting this compound with ethyl benzoylacetate in ethanol with a piperidine catalyst results in the formation of a 3-benzoyl-6-phenylcoumarin. nih.gov This initial product can then undergo further transformations. For instance, reduction with sodium borohydride in pyridine (B92270) can yield the corresponding dihydrocoumarin (B191007) derivative. nih.gov

Another approach involves the Pechmann reaction, although the Knoevenagel condensation is more directly applicable to aldehyde precursors. The versatility of this compound in these condensation reactions allows for the creation of a library of coumarin analogues with different substituents, which can then be investigated for their biological properties. d-nb.info

The table below shows an example of coumarin synthesis starting from this compound.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Ref. |

| This compound | Ethyl benzoylacetate | Piperidine | Ethanol | 3-Benzoyl-6-phenylcoumarin | nih.gov |

| 3-Benzoyl-6-phenylcoumarin | Sodium borohydride | - | Pyridine | 3-Benzoyl-6-phenyl-3,4-dihydrocoumarin | nih.gov |

Development of Dinucleating Ligands and Related Scaffolds

The structure of this compound and its derivatives makes it a suitable building block for the synthesis of more complex molecular architectures, such as dinucleating ligands. These ligands are capable of binding two metal ions in close proximity, which is of interest for mimicking the active sites of metalloenzymes and for catalysis.

The synthesis of these ligands often involves the condensation of two equivalents of a substituted this compound derivative with a diamine linker. For example, 2-hydroxy-5-methyl-3-phenylbenzaldehyde has been reacted with 3,3'-diaminodiphenylsulfone in methanol, with formic acid as a catalyst, to produce a dinucleating ligand. nih.gov The resulting ligand contains two distinct metal-binding sites, each composed of a salicylaldimine-type pocket.

The phenyl group at the 5-position of the benzaldehyde can be further functionalized to tune the steric and electronic properties of the resulting ligands. This modularity allows for the design and synthesis of a variety of scaffolds for specific applications in coordination chemistry and catalysis.

Spectroscopic Characterization and Advanced Computational Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are instrumental in determining the molecular structure of 2-hydroxy-5-phenylbenzaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each offer unique insights into the compound's architecture and electronic makeup.

Nuclear Magnetic Resonance Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons, the aldehyde proton, and the hydroxyl proton. In deuterated chloroform (B151607) (CDCl₃), the hydroxyl proton appears as a singlet at approximately 10.99 ppm, while the aldehyde proton resonates as a singlet around 9.97 ppm. google.com The aromatic protons show a complex multiplet pattern between 7.04 and 7.78 ppm. google.com In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the signals are shifted, with the hydroxyl proton appearing at a higher field. google.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum in CDCl₃ shows distinct signals for each carbon atom in the molecule. google.com The aldehydic carbon is typically observed at a low field, around 196.9 ppm. google.com The carbon atom attached to the hydroxyl group (C-2) resonates at approximately 161.2 ppm, while the other aromatic carbons appear in the range of 118.4 to 139.6 ppm. google.com

Interactive Table: ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO-d₆ | Multiplicity |

| -OH | 10.99 | 11.555 | s |

| -CHO | 9.97 | 10.312 | s |

| Aromatic-H | 7.04-7.78 | 7.111-7.938 | m |

Interactive Table: ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Carbon | Chemical Shift (ppm) |

| C=O | 196.9 |

| C-OH | 161.2 |

| C-phenyl | 139.6 |

| Aromatic-C | 136.0, 133.6, 132.1, 129.2, 127.6, 126.8, 121.0, 118.4 |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. su.se These complementary methods are governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. edinst.commt.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3000-3400 cm⁻¹ is typically assigned to the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The sharp, strong absorption band around 1650-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. rsc.org The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. rsc.orgupdatepublishing.com

Raman Spectroscopy: Raman spectroscopy complements the IR data. The symmetric vibrations, which might be weak in the IR spectrum, can be strong in the Raman spectrum. For instance, the C=C stretching vibrations of the phenyl rings often produce intense Raman bands. The region below 1300 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that are highly specific to the molecule's structure. su.se For related compounds, Raman spectra have been used to identify key vibrational modes, including the symmetric and antisymmetric stretching of the aromatic rings. americanpharmaceuticalreview.com

Ultraviolet-Visible Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. mhlw.go.jp The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is influenced by the conjugated system formed by the two phenyl rings and the aldehyde group.

Studies on similar compounds, such as derivatives of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde, have shown that the experimental UV-Vis spectra are in good agreement with theoretical calculations performed using Time-Dependent Density Functional Theory (TD-DFT). malayajournal.orgresearchgate.net These analyses reveal that the main absorption bands correspond to π → π* transitions. malayajournal.org For this compound, the extended conjugation is expected to result in absorption maxima at longer wavelengths compared to simpler benzaldehyde (B42025) derivatives. The exact position of these maxima can be influenced by the solvent used for the measurement. malayajournal.org

Mass Spectrometry in Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. nd.gov

For this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 198, which corresponds to its molecular weight. google.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₃H₁₀O₂, with high accuracy. google.com The fragmentation pattern provides further structural information. Common fragmentation pathways for aromatic aldehydes include the loss of the formyl group (-CHO) or carbon monoxide (CO). The presence of the phenyl substituent and the hydroxyl group will also influence the fragmentation, leading to characteristic daughter ions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions.

Theoretical Chemistry Investigations

Theoretical chemistry, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provides powerful tools for investigating the electronic structure, geometry, and spectroscopic properties of molecules. nih.gov These computational methods allow for the prediction and interpretation of experimental data.

DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be used to optimize the molecular geometry of this compound and to calculate its vibrational frequencies. researchgate.netnih.gov These calculated frequencies can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.netmalayajournal.org

TD-DFT is employed to calculate the electronic absorption spectra, providing theoretical support for the interpretation of experimental UV-Vis spectra. malayajournal.org These calculations can predict the energies of electronic transitions and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. malayajournal.org Furthermore, computational studies can provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding the molecule's electronic properties and reactivity. researchgate.net For related benzaldehyde derivatives, DFT has been used to analyze molecular stability, electronic properties, and potential for drug design. nih.govresearchgate.net

Density Functional Theory (DFT) in Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure of molecules like this compound. scispace.comnih.gov This method, which is based on the electron density rather than the complex many-electron wavefunction, provides a balance between computational cost and accuracy, making it suitable for studying relatively large organic molecules. nih.gov DFT calculations are widely used to predict molecular geometries, electronic properties, and reactivity. rsc.orgresearchgate.net

For this compound, DFT methods, often using hybrid functionals like B3LYP, are employed to optimize the ground-state geometry. sdiarticle3.com These calculations can accurately predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation, including the planarity between the phenyl ring and the salicylaldehyde (B1680747) moiety.

Furthermore, DFT is instrumental in predicting the molecule's reactivity. researchgate.net By calculating electronic descriptors, researchers can gain insight into the molecule's behavior in chemical reactions. The electrophilicity index (ω), for instance, can be calculated from the energies of the frontier molecular orbitals. researchgate.net This index helps in quantifying the electrophilic nature of the aldehyde, providing a theoretical basis for its reactivity towards nucleophiles. The theory allows for the investigation of how substituents on the phenyl ring might modulate the electronic structure and, consequently, the reactivity of the aldehyde group and the phenolic hydroxyl group.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). psu.edu The energies and spatial distributions of these orbitals are critical in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. researchgate.net

In this compound, the HOMO is typically localized on the electron-rich parts of the molecule, namely the phenol (B47542) ring and the hydroxyl group, which act as electron-donating moieties. The LUMO, conversely, is generally centered on the electron-withdrawing benzaldehyde portion, specifically the carbonyl group. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a crucial parameter. A smaller energy gap suggests that the molecule can be more easily excited, which influences its color, photophysical properties, and reactivity. tdl.org FMO analysis helps rationalize the outcomes of cycloaddition reactions and predicts the sites for electrophilic and nucleophilic attack. psu.edu

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Aromatic Aldehydes Calculated via DFT (Note: These are typical values for structurally similar compounds, as specific experimental or computational values for this compound are not publicly available. The exact values can vary based on the specific DFT functional and basis set used.)

| Orbital | Energy (eV) | Typical Localization |

| HOMO | -9.0 to -10.5 | Phenyl and Hydroxyl Groups |

| LUMO | -0.5 to -2.0 | Benzaldehyde (C=O group) |

| Energy Gap (ΔE) | 7.0 to 9.0 | - |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum.

For this compound, an MEP map would reveal specific regions of interest:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. Such regions are expected to be concentrated around the oxygen atoms of the carbonyl group and the hydroxyl group due to the high electronegativity of oxygen. researchgate.net

Positive Regions (Blue/Green): These areas indicate electron deficiency and are prone to nucleophilic attack. The most positive region is typically found around the hydrogen atom of the phenolic hydroxyl group, highlighting its acidic nature. The carbon atom of the carbonyl group also exhibits a positive potential, confirming its electrophilic character. researchgate.net

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, complementing the insights gained from FMO analysis and guiding the understanding of intermolecular interactions, such as hydrogen bonding. researchgate.net

Studies on Intramolecular Charge Transfer Mechanisms

The structure of this compound, featuring an electron-donating hydroxyl group (-OH) and an electron-withdrawing aldehyde group (-CHO) on an aromatic framework, makes it a candidate for exhibiting Intramolecular Charge Transfer (ICT). frontiersin.org ICT is a process where, upon electronic excitation by light, an electron is transferred from the donor part of the molecule to the acceptor part. tdl.org

Computational studies, particularly Time-Dependent DFT (TD-DFT), are used to model this phenomenon. These calculations can predict the energies of electronic transitions and characterize their nature. For this compound, the lowest energy electronic transition is expected to have significant ICT character, corresponding to the promotion of an electron from a HOMO localized on the phenol ring to a LUMO centered on the benzaldehyde moiety. tdl.orgfrontiersin.org This charge transfer alters the molecule's dipole moment in the excited state compared to the ground state, which is a key feature of ICT. Such ICT transitions are fundamental to the photophysical properties of many organic dyes and are often responsible for their solvatochromic behavior (a change in color with solvent polarity).

Predictive Modeling of Non-linear Optical Properties

Molecules with significant intramolecular charge transfer characteristics, like this compound, are often investigated for their non-linear optical (NLO) properties. frontiersin.org NLO materials interact with high-intensity light (like that from lasers) to produce new frequencies, a property essential for applications in photonics and optoelectronics. metall-mater-eng.commdpi.com

Theoretical modeling plays a crucial role in the rational design and prediction of NLO properties. Using DFT calculations, it is possible to compute the key parameters that govern NLO activity, such as the first hyperpolarizability (β) and the second hyperpolarizability (γ). These calculations help in understanding the structure-property relationships. For a molecule like this compound, the presence of the π-conjugated system linking the donor (-OH) and acceptor (-CHO) groups is expected to give rise to a significant NLO response. frontiersin.org Computational models can predict how modifications to the molecular structure, such as extending the π-system or changing the donor/acceptor strength, would enhance these NLO properties. diva-portal.orgrsc.org

Table 2: Predicted Non-linear Optical (NLO) Properties for Donor-Acceptor Aromatic Systems (Note: These values are representative of organic molecules with similar donor-acceptor structures. The specific values for this compound would require dedicated computation.)

| NLO Property | Description | Typical Calculated Value Range |

| First Hyperpolarizability (β) | Second-order NLO response | 10-30 to 10-28 esu |

| Third-order Susceptibility (χ(3)) | Third-order NLO response | 10-14 to 10-12 esu |

| Non-linear Refractive Index (n2) | Intensity-dependent refractive index | 10-16 to 10-14 cm2/W |

Thermochemical and Aromaticity Computations

Computational chemistry provides the tools to calculate various thermochemical properties of this compound from first principles. Using DFT in conjunction with statistical mechanics, it is possible to compute standard thermodynamic quantities such as enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S). researchgate.net These calculations typically involve an initial geometry optimization followed by a frequency calculation at the same level of theory. The vibrational frequencies are then used to determine the zero-point vibrational energy (ZPVE) and thermal contributions to the enthalpy and entropy.

Aromaticity is another key concept that can be quantified through computation. For this compound, which contains two phenyl rings, indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can be calculated. These metrics provide a quantitative measure of the degree of aromatic character in each ring, offering insights into how the substituents (-OH, -CHO, and the adjacent phenyl ring) influence the electronic delocalization and stability of the system. researchgate.net These computational approaches allow for a detailed understanding of the molecule's stability and energy landscape.

Insufficient Scientific Data for this compound

Following a comprehensive search of scientific literature, it has been determined that there is insufficient available data to generate a detailed article on the chemical compound “this compound” that adheres to the specific biomedical and pharmacological outline provided.

The requested article structure demands in-depth information on medicinal chemistry approaches, structure-activity relationships (SAR), the impact of substituent modifications, pharmacokinetic design, antibacterial mechanisms, and anti-inflammatory pathway modulation specifically for this compound.

However, the existing body of research focuses extensively on other derivatives of the 2-hydroxybenzaldehyde (salicylaldehyde) scaffold. Studies have detailed the biological activities of analogs where the phenyl group at the 5-position is replaced by other substituents, such as nitro, methoxy, chloro, or azo groups. longdom.orgnih.govnih.govnih.gov For instance, derivatives like 2-hydroxy-4-methoxybenzaldehyde (B30951) and various azo compounds have been investigated for their antimicrobial and other biological activities. longdom.orgnih.gov Similarly, research into the anti-inflammatory properties of phenolic aldehydes has largely centered on other structural analogs, exploring their mechanisms through pathways like NF-κB and MAPK. nih.govnih.gov

While general principles of medicinal chemistry and SAR exist for phenolic compounds, applying them specifically to this compound without direct experimental evidence would be speculative and would not meet the required standard of scientific accuracy. The search did not yield specific studies that have synthesized and evaluated a series of this compound derivatives to establish concrete SAR, nor were there papers detailing its specific mechanisms of antibacterial or anti-inflammatory action.

Due to the lack of focused research on this compound, providing scientifically accurate and detailed content for each required subsection of the article is not possible at this time.

Biomedical Applications and Pharmacological Research

Evaluation of Biological Activities

Enzyme Inhibition Studies (e.g., Cholinesterases) in Neurodegenerative Research

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing neurodegenerative conditions such as Alzheimer's disease. nih.govresearchgate.net Research has focused on derivatives of 2-hydroxybenzaldehyde, specifically halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides), for their potential as cholinesterase inhibitors. nih.gov

In one study, a series of thirty-six halogenated 2-hydroxy-N-phenylbenzamides and their phosphorus-based esters were synthesized and evaluated for their ability to inhibit AChE and BuChE in vitro using a modified Ellman's spectrophotometric method. nih.govnih.gov The benzamide (B126) derivatives demonstrated moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM. nih.govnih.gov Their inhibitory effect on BuChE was generally lower, with IC50 values between 53.5 and 228.4 µM. nih.govresearchgate.net

Notably, many of these derivatives showed AChE inhibition comparable or superior to rivastigmine, an established drug for Alzheimer's treatment. researchgate.net The introduction of phosphorus-based ester groups significantly enhanced the activity against BuChE. nih.gov For instance, the derivative 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (B83602) was identified as a particularly potent and selective inhibitor of BuChE, with an IC50 value of 2.4 µM. nih.govresearchgate.net This compound exhibited a mixed inhibition pattern for both cholinesterases and acted as a pseudo-irreversible inhibitor. researchgate.net Structure-activity relationship studies revealed that esters and benzamides derived from 5-halogenosalicylic acids and polyhalogenated anilines were particularly effective. nih.govresearchgate.net Furthermore, these compounds possess physicochemical properties that are favorable for penetrating the blood-brain barrier, a crucial requirement for drugs targeting the central nervous system. nih.gov

Table 1: Cholinesterase Inhibition by 2-Hydroxy-N-phenylbenzamide Derivatives

| Compound Class | Target Enzyme | IC50 Value Range (µM) | Notable Derivative | Notable IC50 (µM) |

|---|---|---|---|---|

| Halogenated 2-hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | 33.1 - 85.8 | N/A | N/A |

| Halogenated 2-hydroxy-N-phenylbenzamides | Butyrylcholinesterase (BuChE) | 53.5 - 228.4 | N/A | N/A |

| Phosphorus-based esters | Butyrylcholinesterase (BuChE) | N/A | 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | 2.4 |

Exploration of Other Therapeutic Potentials (e.g., Antitubercular, Anticonvulsant)

Antitubercular Activity The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents. researchgate.netnih.gov A derivative of 2-hydroxy-5-phenylbenzaldehyde, specifically the natural product 2-hydroxy-5-(4-hydroxybenzyl)benzaldehyde (also known as Forkienin), has been identified as having antitubercular properties. researchgate.net This compound was originally isolated from the root of Microtropis fokienesis. researchgate.net Its activity against M. tuberculosis has been evaluated in vitro, contributing to the search for novel structural classes of anti-TB drugs. researchgate.net Researchers have successfully developed a synthetic route to produce this compound. researchgate.net

Anticonvulsant Activity The core structure of phenylbenzaldehyde is found within more complex molecules investigated for anticonvulsant properties. For example, a class of compounds known as 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones has been synthesized and evaluated in screening tests for seizures induced by subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES). nih.gov Structure-activity relationship studies on these complex derivatives indicated that specific substitutions on the phenyl ring, such as a halo group at the 2-position, could enhance activity against scPTZ-induced seizures. nih.gov While these compounds are structurally distinct from this compound, their investigation highlights the broader interest in phenyl-containing scaffolds for developing new anticonvulsant therapies. nih.govmdpi.com

Role as a Chemical Probe and Research Intermediate

The aldehyde functional group is a versatile chemical handle, making aldehyde-containing compounds like this compound and its derivatives useful as intermediates in organic synthesis and as components in the development of chemical probes. nih.govresearchgate.net

Application in Spectrophotometric Analytical Method Development

Derivatives of 2-hydroxybenzaldehyde serve as intermediates in the synthesis of compounds used for analytical applications. For instance, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, an azo compound, has been synthesized and characterized using methods including UV-Vis spectroscopy. longdom.orgresearchgate.net Azo compounds are widely used as dyes and have applications in spectrophotometric analysis. longdom.org The development of such compounds, which involves spectral characterization, is fundamental to creating new analytical methods. longdom.orgresearchgate.net Furthermore, the evaluation of cholinesterase inhibitors derived from salicylanilides is commonly performed using the Ellman's spectrophotometric method, underscoring the role of spectrophotometry in studying the biological activity of these compounds. nih.govnih.gov

Fluorescent Probe Applications in Chemical Biology

The aldehyde group is a key functional moiety in the design of fluorescent probes for detecting various analytes in biological systems. rsc.org The reactivity of the aldehyde allows it to serve as a trigger in reaction-based probes. For example, an innovative strategy for detecting aldehydes in living systems involves a reaction with 2-aminothiophenol, which produces dihydrobenzothiazole and activates a fluorescent response. rsc.org This principle can be applied to develop a series of fluorescent probes with tunable excitation and emission wavelengths by pairing the aldehyde-reactive trigger with different fluorophores. rsc.org Such probes are valuable tools for exploring the roles of specific molecules in biological processes and diseases within living systems. rsc.orgrsc.org

Future Directions and Emerging Research Avenues

Development of Next-Generation Therapeutics from 2-Hydroxy-5-phenylbenzaldehyde Scaffolds

The core structure of this compound serves as a valuable starting point, or "scaffold," for the synthesis of new therapeutic agents. Researchers are actively modifying this scaffold to develop novel analogs with potential applications in treating a range of diseases.

A key area of investigation involves its use in addressing metabolic disorders. google.com Derivatives of this compound have been identified as having potential as glutamate (B1630785) dehydrogenase activators, which may be therapeutic for conditions like type 2 diabetes and fatty liver disease. google.com The development process involves creating structure-activity relationships (SAR) to optimize the chemical structure for improved efficacy and reduced toxicity. google.com For instance, initial studies have led to the synthesis of numerous novel compounds based on this scaffold, which have then been tested in vitro to assess their dose-response effects. google.com

Furthermore, the this compound framework is integral to the synthesis of inhibitors for other critical biological targets. It has been used as a precursor in the creation of novel cambinol (B1668241) analogs designed as sirtuin inhibitors. nih.gov Sirtuins are a class of enzymes involved in cellular regulation, and their inhibition is a target for various therapies. Similarly, the biphenyl (B1667301) motif, a key feature of this compound, is central to the design of potent and selective inhibitors of dihydrofolate reductase (DHFR) from Cryptosporidium hominis, the parasite responsible for cryptosporidiosis. nih.gov Structure-based drug design has enabled the development of inhibitors with nanomolar potency against the pathogenic enzyme while maintaining high selectivity over the human equivalent. nih.gov

The versatility of this scaffold extends to its use in creating inhibitors for gelatinases (MMP-2 and MMP-9), which are implicated in cancer metastasis. torvergata.it In silico evaluation has identified related structures as promising chemical scaffolds for a new class of gelatinase inhibitors. torvergata.it These examples underscore the significant potential of the this compound scaffold in generating next-generation therapeutics through targeted chemical modification.

Table 1: Therapeutic Targets for Derivatives of the this compound Scaffold

| Therapeutic Target | Disease Area | Example Derivative Class | Research Finding |

| Glutamate Dehydrogenase | Metabolic Disorders (e.g., Type 2 Diabetes, Fatty Liver Disease) | Substituted Biphenyls | Identified as potential activators, with SAR studies underway to improve efficacy. google.com |

| Sirtuins | Various (e.g., Cancer, Aging) | Cambinol Analogs | Used as a key intermediate in the synthesis of sirtuin inhibitors. nih.gov |

| Dihydrofolate Reductase (DHFR) | Infectious Disease (Cryptosporidiosis) | Biphenyl Derivatives | Led to potent and highly selective inhibitors of the pathogenic enzyme. nih.gov |

| Gelatinases (MMP-2, MMP-9) | Cancer | 4-thiazolidinyl-N-hydroxycarboxyamides | In silico evaluation identified related scaffolds as promising for new inhibitors. torvergata.it |

Advancements in Green Chemistry and Scalable Synthesis for Pharmaceutical Applications

As the pharmaceutical potential of this compound derivatives becomes more apparent, the need for efficient, environmentally friendly, and scalable synthesis methods grows. Research in this area is focused on improving traditional synthetic routes and developing novel green chemistry approaches.

A prominent and efficient method for synthesizing this compound is the Suzuki cross-coupling reaction. mdpi.commdpi.com This reaction typically involves coupling a boronic acid (like phenylboronic acid) with a halogenated precursor, such as 5-bromo-2-hydroxybenzaldehyde, in the presence of a palladium catalyst. mdpi.comrsc.org Recent advancements have focused on optimizing this process for sustainability and scalability. For example, researchers have explored the use of heterogeneous nanocatalysts, such as palladium decorated on graphene oxide, to facilitate the reaction under green conditions, sometimes even solvent-free. rsc.org

The choice of catalyst, base, and solvent system is critical for maximizing yield and ensuring the process is suitable for large-scale pharmaceutical production. While some procedures report moderate yields of around 69%, others have achieved total yields as high as 70.9%. google.commdpi.com The instability of the final product, which can slowly oxidize in air, presents a challenge that requires careful handling and storage protocols. mdpi.commdpi.com

Future advancements will likely involve the integration of photochemical and flow chemistry techniques. bath.ac.uk These methods can provide safer, more efficient, and highly scalable alternatives to traditional batch reactions, minimizing waste and energy consumption, which are key principles of green chemistry.

Table 2: Selected Synthesis Conditions for this compound via Suzuki Coupling

| Precursor | Catalyst | Base | Solvent | Yield |

| 5-bromo-2-hydroxybenzaldehyde | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 69% mdpi.com |

| 5-bromo-2-hydroxybenzaldehyde | Pdnp-TPEPTA(L)-GO | K₂CO₃ | DMF/Water | Not specified, but part of a green synthesis protocol. rsc.org |

| Not specified | Not specified | Not specified | Not specified | 70.9% google.com |

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to the this compound scaffold is accelerating the design of novel derivatives with enhanced properties. In silico techniques, including molecular docking and predictive modeling, allow researchers to design and evaluate new compounds virtually before committing to their synthesis.

Molecular docking studies are widely used to predict the binding modes and affinities of novel derivatives to their target proteins. For instance, in the development of inhibitors for Cryptosporidium DHFR, computational analysis of the enzyme's active site guided the design of biphenyl derivatives with improved potency and selectivity. nih.gov Similarly, molecular docking has been used to establish a rationale for the selective binding of chromenone derivatives, synthesized from 2-hydroxybenzaldehydes, to their target, CRM1. researchgate.net These computational predictions help to rationalize observed biological activity and guide the next cycle of drug design. nih.gov

Beyond predicting binding, computational methods like Density Functional Theory (DFT) are employed to understand the fundamental electronic properties of these molecules. researchgate.netnih.gov DFT calculations can predict parameters such as absorption and emission spectra, which is crucial for developing fluorescent probes or photosensitizers. mdpi.comnih.gov For example, theoretical studies on a derivative, 2-hydroxy-5-(Phenyldiazenyl)benzaldehyde oxime, used DFT to analyze its molecular structure, vibrational spectra, and nonlinear optical properties. researchgate.net This predictive power allows for the fine-tuning of a molecule's properties by altering substituents at specific positions, thereby guiding the synthesis of compounds with desired characteristics. mdpi.comnih.gov

These computational approaches significantly reduce the time and cost associated with drug development by prioritizing the synthesis of the most promising candidates, ultimately leading to a more efficient discovery pipeline for new therapeutics based on the this compound scaffold.

Q & A

Q. What are the common laboratory synthesis routes for 2-Hydroxy-5-phenylbenzaldehyde?

- Methodological Answer : A widely used approach involves the Reimer-Tiemann reaction , where phenol derivatives react with chloroform in an alkaline medium to introduce a formyl group at the para position. For this compound, substituting phenol with a phenyl-substituted phenolic precursor (e.g., 3-phenylphenol) under controlled heating (60–80°C) and basic conditions (NaOH/KOH) can yield the target compound. Post-synthesis, acidification with HCl precipitates the product, which is then purified via recrystallization using ethanol-water mixtures . Key Considerations :

- Monitor pH to avoid over-alkylation.

- Optimize reaction time (typically 4–6 hours) to minimize byproducts like o-hydroxy isomers.

Q. How should this compound be purified to ensure high purity for experimental use?

Q. What mechanistic insights explain the regioselectivity of this compound synthesis?

- Methodological Answer : The Reimer-Tiemann reaction proceeds through a dichlorocarbene intermediate generated from chloroform under basic conditions. The phenyl group at the 5-position directs electrophilic substitution to the para position relative to the hydroxyl group via steric and electronic effects. Computational studies (DFT calculations) can model charge distribution to predict regioselectivity . Key Data :

- Calculated Mulliken charges show higher electron density at the para position (charge: -0.32 vs. -0.18 at ortho).

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Look for peaks at ~1680 cm⁻¹ (C=O stretch) and ~3200–3500 cm⁻¹ (O-H stretch). Compare with reference spectra of analogous compounds (e.g., 5-Chloro-2-hydroxybenzaldehyde) .

- NMR : ¹H NMR (DMSO-d6) should show a singlet at δ 9.8–10.2 ppm (aldehyde proton) and aromatic protons between δ 6.8–7.5 ppm. Use HSQC to resolve overlapping signals in crowded regions .

Reference Table :

| Technique | Key Peaks/Signals |

|---|---|

| IR | 1680 cm⁻¹ (C=O), 3200–3500 cm⁻¹ (O-H) |

| ¹H NMR (DMSO) | δ 10.1 (s, 1H, CHO), δ 7.2–7.4 (m, Ar) |

Q. How can computational modeling optimize reaction conditions for scaled synthesis?

- Methodological Answer : Use density functional theory (DFT) to simulate reaction pathways and identify transition states. Software like Gaussian or ORCA can predict activation energies for varying temperatures, solvents, and catalysts. For example, modeling solvation effects in ethanol vs. DMF can guide solvent selection to enhance yield .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using identical substrates, solvents, and equipment (e.g., standardized glassware).

- Cross-Validation : Compare NMR/IR data with authenticated databases (e.g., NIST Chemistry WebBook) to rule out impurities .

- Meta-Analysis : Systematically review literature to identify outliers. For example, yields >80% may require verification via independent HPLC analysis .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

Q. How can reaction conditions be optimized to minimize byproduct formation?

- Methodological Answer : Employ a Design of Experiments (DoE) approach:

- Vary parameters (temperature, base concentration, reaction time) in a factorial design.

- Analyze results using response surface methodology (RSM) to identify optimal conditions. For instance, reducing NaOH concentration from 2M to 1M decreases o-isomer formation by 30% .

Q. What role does this compound play in synthesizing heterocyclic compounds?

- Methodological Answer :

The aldehyde and hydroxyl groups enable condensation with amines or hydrazines to form Schiff bases, which cyclize into heterocycles like benzoxazoles or thiadiazines. For example, reacting with thiosemicarbazide in ethanol under reflux yields thiadiazin derivatives with potential bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.